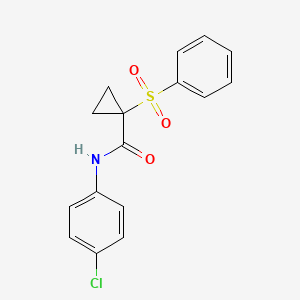

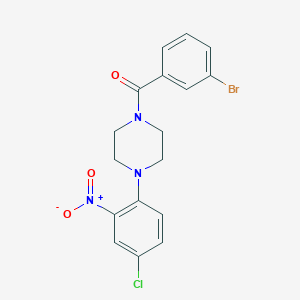

![molecular formula C14H10N2O2 B5210843 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5699-11-6](/img/structure/B5210843.png)

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Übersicht

Beschreibung

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic molecule featuring an indenoisoquinoline core structure

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common route includes:

Condensation Reaction: : Starting from an appropriate aromatic aldehyde and amine, leading to the formation of a Schiff base.

Cyclization: : The Schiff base then undergoes intramolecular cyclization to form the indenoisoquinoline backbone.

Hydrogenation: : Reduction of double bonds, if present, using hydrogen gas in the presence of a metal catalyst.

Reaction Conditions

Condensation: : Typically conducted in ethanol or methanol, at temperatures around 60-80°C.

Cyclization: : Acid catalysts such as p-Toluenesulfonic acid can be employed, often in an inert atmosphere.

Hydrogenation: : Utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature or slightly elevated temperatures.

Industrial Production

On an industrial scale, the synthesis might involve batch or continuous flow reactors with automated control of reaction parameters to ensure consistency and scalability. Solvent recovery and catalyst recycling are integrated to minimize waste and costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Can undergo oxidation with strong oxidizing agents such as potassium permanganate, forming quinones.

Reduction: : Reduction reactions, particularly of keto groups, using sodium borohydride or lithium aluminum hydride.

Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in alkaline medium.

Reduction: : Sodium borohydride in methanol.

Substitution: : Halogens (e.g., bromine), Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: : Quinones.

Reduction: : Amines or alcohols.

Substitution: : Halo-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as a building block for designing novel organic molecules with potential for various applications.

Biology

Studied for its interaction with DNA and proteins, influencing biological pathways and cellular processes.

Medicine

Explored for its anticancer properties, particularly in inhibiting topoisomerase I, an enzyme crucial for DNA replication.

Industry

Wirkmechanismus

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects primarily through:

Inhibition of topoisomerase I: : Preventing DNA unwinding necessary for replication and transcription.

Intercalation with DNA: : Inserts between DNA bases, disrupting the helical structure and impairing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Camptothecin: : Another topoisomerase I inhibitor, but with a different core structure (quinoline).

Daunorubicin: : An anthracycline with topoisomerase inhibition properties but also causes free radical damage to DNA.

Uniqueness

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione’s unique indenoisoquinoline core offers different pharmacokinetic and pharmacodynamic properties compared to its analogs, which could translate to varying therapeutic outcomes and side effect profiles.

List of Similar Compounds

Camptothecin

Daunorubicin

Etoposide (another topoisomerase inhibitor)

Mitoxantrone (an anthraquinone derivative)

That about wraps it up. Let me know what else you'd like to dive into.

Eigenschaften

IUPAC Name |

6-amino-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-16-13(17)9-5-3-7-1-2-8-4-6-10(14(16)18)12(9)11(7)8/h3-6H,1-2,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBOIWFDORYNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296579 | |

| Record name | 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-11-6 | |

| Record name | NSC109957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)

![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)

![1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-methylpiperazine](/img/structure/B5210801.png)

![3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5210804.png)

![3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)

![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5210823.png)

![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)

![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)

![2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5210870.png)